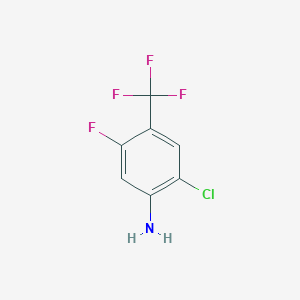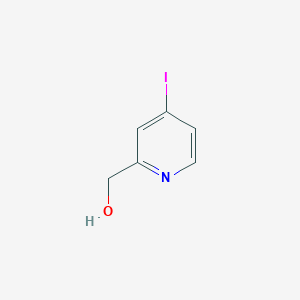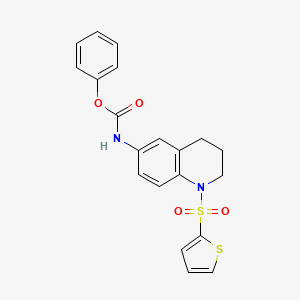
(E)-4-methyl-N-((5-(p-tolyl)furan-2-yl)methylene)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(E)-4-methyl-N-((5-(p-tolyl)furan-2-yl)methylene)aniline” is a chemical compound that is related to furan derivatives . Furan derivatives are known for their wide range of pharmaceutical applications . They have been used in medicines for various disease areas and have shown interesting biological activities .
Synthesis Analysis
The synthesis of similar furan derivatives has been reported in the literature . Anilines are used as the starting materials and reacted with furfural to afford the corresponding monosubstituted 5-phenylfuran-2-carbaldehydes . The N-substituted rhodanines were prepared according to a method previously described .Molecular Structure Analysis
The molecular structure of similar furan derivatives has been analyzed using various spectroscopic techniques . These techniques include FT-IR, FT-Raman, UV–VIS, NMR, and DFT methods . The experimentally analyzed spectral results were carefully compared with theoretical values obtained using density functional theory (DFT) calculations .Chemical Reactions Analysis
The chemical reactions involving similar furan derivatives have been studied . These compounds have shown potent levels of inhibitory activity against a variety of different Gram-positive bacteria .Physical and Chemical Properties Analysis
The physical and chemical properties of similar furan derivatives have been characterized . For example, the molecular formula of a related compound, 3-(5-p-Tolyl-furan-2-yl)propionic acid, is C14H14O3, with an average mass of 230.259 Da and a monoisotopic mass of 230.094299 Da .Scientific Research Applications
Synthesis and Characterization of Schiff Bases
Schiff bases, including compounds similar to (E)-4-methyl-N-((5-(p-tolyl)furan-2-yl)methylene)aniline, have been synthesized and characterized for their optical properties and crystal structures. For example, Shili et al. (2020) reported on azo-based phenylthiophene Schiff bases, emphasizing their synthesis, crystal structure, and optical properties, revealing their potential in donor-acceptor systems with applications in materials science (Shili et al., 2020).
Organic Synthesis Techniques
Research has focused on the development of novel organic synthesis techniques involving compounds structurally related to this compound. For instance, Guizzardi et al. (2000) explored photochemical preparation methods for phenylfurans, demonstrating advanced techniques in organic synthesis and providing insights into regio- and chemoselectivity processes (Guizzardi et al., 2000).
Configurational Isomerism
Configurational isomerism in crystalline forms of compounds similar to this compound has been a subject of interest, revealing insights into the stability and transition between isomers in solid states. Matthews et al. (1991) discussed the crystalline forms and configurational isomerism of benzophenone anils, providing a foundational understanding of isomer stability and transitions in solid-state chemistry (Matthews et al., 1991).
Catalysis and Reaction Mechanisms
The exploration of catalytic processes and reaction mechanisms involving compounds structurally similar to this compound has contributed to advancements in organic chemistry and materials science. Research by Younis et al. (2016) on hydroamination reactions using secondary N-methyl-anilines provides valuable insights into regioselective processes and catalytic efficiency, demonstrating the compound's relevance in synthetic chemistry and potential industrial applications (Younis et al., 2016).
Properties
IUPAC Name |
N-(4-methylphenyl)-1-[5-(4-methylphenyl)furan-2-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-14-3-7-16(8-4-14)19-12-11-18(21-19)13-20-17-9-5-15(2)6-10-17/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFSTPWRUGJCGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2724335.png)
![3-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2724336.png)


![Methyl (E)-4-[4-[(4-tert-butyl-1,3-oxazol-2-yl)methyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2724343.png)
![3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2724344.png)
![ethyl 6-methyl-4-[(3-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2724347.png)






![5-chloro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2724357.png)
